(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol (s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18154644
InChI: InChI=1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1
SMILES:
Molecular Formula: C9H9F4NO
Molecular Weight: 223.17 g/mol

(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18154644

Molecular Formula: C9H9F4NO

Molecular Weight: 223.17 g/mol

* For research use only. Not for human or veterinary use.

(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol -

Specification

Molecular Formula C9H9F4NO
Molecular Weight 223.17 g/mol
IUPAC Name (2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1
Standard InChI Key HYKDTCPTDBMOIM-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1F)[C@@H](CO)N)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1F)C(CO)N)C(F)(F)F

Introduction

(S)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a fluorinated amino alcohol with significant implications in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a fluorine substituent on the phenyl ring. These structural features contribute to its potential applications in pharmaceuticals, particularly in the development of selective drugs.

Synthesis Methods

The synthesis of (S)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves multi-step organic synthesis techniques. Common methods include:

  • Asymmetric Synthesis: Utilizes chiral catalysts or auxiliaries to achieve the desired stereochemistry.

  • Resolution Methods: Involves separating racemic mixtures using chiral resolving agents.

  • Enzymatic Synthesis: Employs enzymes to catalyze specific reactions, offering high selectivity and efficiency.

Biological Activity and Potential Applications

Research indicates that (S)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol may exhibit significant biological activity due to its structural features. Compounds with similar trifluoromethyl substitutions often demonstrate enhanced lipophilicity and metabolic stability, potentially leading to increased bioactivity. Preliminary studies suggest that this compound could interact with specific biological targets, modulating enzyme activity and influencing various biological pathways.

Potential ApplicationDescription
Medicinal ChemistryDevelopment of selective drugs
Biological Target InteractionModulation of enzyme activity and biological pathways
Materials SciencePotential use in advanced materials

Comparison with Similar Compounds

Several compounds share structural similarities with (S)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol, each exhibiting unique properties:

Compound NameCAS NumberUnique Features
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride1394822-95-7Different stereochemistry
2-Amino-2-{1-[5-fluoro-2-(trifluoromethyl)phenyl]cyclopropyl}acetic acid2228093-65-8Cyclopropyl group
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride1131739-78-0Amino group without hydroxyl
(R)-2-Amino-2-(3-thio(trifluoromethyl)phenyl)ethan-1-ol1391515-37-9Contains a thioether

These compounds illustrate the diversity within this class of chemicals, highlighting the unique properties imparted by different functional groups and stereochemistry present in their structures.

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